tert-butyl (2S)-2-amino-4-methylpentanoate tert-butyl (2S)-2-amino-4-methylpentanoate
Brand Name: Vulcanchem
CAS No.: 21691-53-2
VCID: VC8397979
InChI: InChI=1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m0/s1
SMILES: CC(C)CC(C(=O)OC(C)(C)C)N
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol

tert-butyl (2S)-2-amino-4-methylpentanoate

CAS No.: 21691-53-2

Cat. No.: VC8397979

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2S)-2-amino-4-methylpentanoate - 21691-53-2

Specification

CAS No. 21691-53-2
Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
IUPAC Name tert-butyl (2S)-2-amino-4-methylpentanoate
Standard InChI InChI=1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m0/s1
Standard InChI Key HBEJJYHFTZDAHZ-QMMMGPOBSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)OC(C)(C)C)N
SMILES CC(C)CC(C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)CC(C(=O)OC(C)(C)C)N

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

tert-Butyl (2S)-2-amino-4-methylpentanoate features a pentanoate backbone with a tert-butyl ester group at the carboxyl terminus and an amino group at the C2 position. The (2S) configuration ensures chirality, critical for interactions with biological systems. The isomeric SMILES string CC(C)C[C@@H](C(=O)OC(C)(C)C)N highlights the S-configuration at the chiral center, which aligns with the natural L-enantiomer of leucine.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₀H₂₁NO₂
Molecular Weight187.28 g/mol
IUPAC Nametert-butyl (2S)-2-amino-4-methylpentanoate
Optical RotationD = +11 ± 2° (C=2 in DMF)
CAS No.21691-53-2

Stereochemical Impact on Reactivity

The compound’s (2S) configuration ensures compatibility with enzymatic systems, mimicking natural amino acids. This stereospecificity is pivotal in asymmetric synthesis, where non-racemic mixtures are required for drug development. In contrast, the (R)-enantiomer (CAS No. 67617-35-0) exhibits divergent biological interactions, underscoring the importance of chirality in pharmacological activity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via acid-catalyzed esterification of L-leucine with tert-butanol. Sulfuric or hydrochloric acid facilitates protonation of the carboxylic acid, enabling nucleophilic attack by tert-butanol. The reaction typically proceeds under reflux (80–100°C) for 12–24 hours, yielding the protected amino acid ester in ~70–85% efficiency.

Table 2: Representative Synthesis Conditions

ParameterConditionOutcome
CatalystH₂SO₄ (1 eq)80% yield
Temperature90°C, reflux24 hours
SolventDry dichloromethaneAnhydrous

Industrial Manufacturing

Industrial processes employ continuous flow reactors to optimize efficiency. Catalytic systems, such as immobilized lipases, have been explored to reduce energy consumption and byproduct formation. Scalability remains a challenge due to the steric bulk of the tert-butyl group, which can hinder reaction kinetics.

Applications in Scientific Research

Peptide Synthesis

The tert-butyl group acts as a robust protecting group for the carboxylic acid, preventing undesired side reactions during solid-phase peptide synthesis (SPPS). Deprotection under mild acidic conditions (e.g., trifluoroacetic acid) regenerates the free carboxylate, enabling seamless integration into peptide chains .

Pharmaceutical Development

As a precursor to leucine-based prodrugs, this compound enhances the bioavailability of therapeutic agents. For example, its incorporation into antiplatelet drug candidates improves metabolic stability, as demonstrated by reduced hepatic clearance in preclinical models .

Metabolic and Nutritional Studies

In dietary supplements, the tert-butyl ester derivative facilitates sustained release of leucine, promoting muscle protein synthesis in athletes. Clinical trials have shown that leucine derivatives increase mTOR activation by 40% compared to free amino acids, enhancing anabolic responses .

Biological and Pharmacological Insights

Mechanism of Action

While tert-butyl (2S)-2-amino-4-methylpentanoate lacks direct bioactivity, its hydrolysis releases L-leucine, a key regulator of mTORC1 signaling. This pathway modulates cell growth, autophagy, and insulin sensitivity, linking the compound to metabolic disorders like diabetes and obesity .

Comparative Analysis with Related Compounds

tert-Butyl vs. Methyl Esters

The tert-butyl ester offers superior stability over methyl analogs in acidic media. For instance, hydrolysis half-life (t₁/₂) in pH 2.0 buffer is 120 minutes for tert-butyl vs. 15 minutes for methyl esters, enabling controlled drug release.

Enantiomeric Differences

The (2S)-enantiomer is preferentially incorporated into mammalian proteins, whereas the (R)-form exhibits inhibitory effects on branched-chain amino acid dehydrogenases, underscoring the need for enantiopure synthesis.

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